molecular formula C16H26O3 B12691842 Qth6J22wnc CAS No. 119295-59-9

Qth6J22wnc

Cat. No.: B12691842
CAS No.: 119295-59-9
M. Wt: 266.38 g/mol
InChI Key: WVRNUXJQQFPNMN-QXMHVHEDSA-N
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Description

The compound 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- (Qth6J22wnc) is an organic compound with the molecular formula C16H26O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- typically involves the reaction of furandione with 1-dodecene under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the addition of the dodecenyl group to the furandione ring. The reaction conditions include:

    Temperature: Typically around 80-100°C

    Solvent: Commonly used solvents include toluene or dichloromethane

    Catalyst: Lewis acids such as aluminum chloride or boron trifluoride

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Feed: Continuous feeding of furandione and 1-dodecene into the reactor

    Catalyst Addition: Continuous addition of the catalyst to maintain the reaction rate

    Temperature Control: Maintaining the reaction temperature using heat exchangers

    Product Isolation: Separation of the product from the reaction mixture using distillation or crystallization techniques

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where the dodecenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are used under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted furandione derivatives.

Scientific Research Applications

2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- exerts its effects involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandione: A simpler derivative without the dodecenyl group.

    3-(1-Decenyl)dihydro-2,5-furandione: A similar compound with a shorter aliphatic chain.

Uniqueness

2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- is unique due to its long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where longer aliphatic chains are beneficial .

Properties

CAS No.

119295-59-9

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

3-[(Z)-dodec-1-enyl]oxolane-2,5-dione

InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3/b12-11-

InChI Key

WVRNUXJQQFPNMN-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCCCC/C=C\C1CC(=O)OC1=O

Canonical SMILES

CCCCCCCCCCC=CC1CC(=O)OC1=O

Origin of Product

United States

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